molecular formula C9H16O B8195775 Cyclopentanone, 3-(1,1-dimethylethyl)-, (R)- CAS No. 6672-31-7

Cyclopentanone, 3-(1,1-dimethylethyl)-, (R)-

Cat. No.: B8195775
CAS No.: 6672-31-7
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-SSDOTTSWSA-N
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Description

. This compound is characterized by a cyclopentanone ring substituted with a tert-butyl group at the 3-position in the R-configuration. It is a chiral molecule, meaning it has non-superimposable mirror images.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 3-(1,1-dimethylethyl)-, ®- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and tert-butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, forming an enolate ion.

    Alkylation: The enolate ion then undergoes alkylation with tert-butyl bromide to introduce the tert-butyl group at the 3-position of the cyclopentanone ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production methods for Cyclopentanone, 3-(1,1-dimethylethyl)-, ®- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated separation processes, and high-throughput chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-(1,1-dimethylethyl)-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted cyclopentanone derivatives.

Scientific Research Applications

Cyclopentanone, 3-(1,1-dimethylethyl)-, ®- has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-(1,1-dimethylethyl)-, ®- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the tert-butyl group.

    Cyclopentanone, 3-(1,1-dimethylethyl)-: The racemic mixture of the compound.

    Cyclopentanone, 3-(1,1-dimethylethyl)-, (S)-: The S-enantiomer of the compound.

Uniqueness

Cyclopentanone, 3-(1,1-dimethylethyl)-, ®- is unique due to its chiral nature and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-3-tert-butylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLLBXTQLRISL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475060
Record name Cyclopentanone, 3-(1,1-dimethylethyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6672-31-7
Record name Cyclopentanone, 3-(1,1-dimethylethyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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